molecular formula C15H19F3N4O2 B2466673 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 2034442-71-0

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B2466673
CAS No.: 2034442-71-0
M. Wt: 344.338
InChI Key: HGUNJMHGNKTFPA-UHFFFAOYSA-N
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Description

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. Its structure integrates a piperazine linker, a known privileged motif in pharmaceutical agents that facilitates molecular recognition and binding to a range of biological targets . This core is functionalized with a 2-methyl-6-(trifluoromethyl)pyrimidine heterocycle, a subunit present in compounds studied for their analgesic and anti-inflammatory properties, offering a potential avenue for the development of new therapeutic agents with modified side-effect profiles . The tetrahydrofuran-2-yl methanone group introduces a stereocentric, chiral element and an additional hydrogen bond acceptor, which can be critical for enhancing binding affinity and selectivity, as well as for fine-tuning the compound's physicochemical properties . The molecular architecture of this compound, particularly the planar nature of the pyrimidine ring and the conformational flexibility of the piperazine and tetrahydrofuran rings, is strategically valuable for probing specific binding pockets and establishing key intermolecular interactions, such as hydrogen bonds and π-stacking, within enzyme active sites . Researchers can utilize this compound as a key intermediate or a lead structure in programs aimed at developing novel inhibitors for kinases and other ATP-dependent enzymes, leveraging the pyrimidine core's ability to mimic adenine . It serves as a versatile building block for constructing more complex molecules and for structure-activity relationship (SAR) studies, providing critical insights for the optimization of potency, metabolic stability, and bioavailability in pre-clinical research.

Properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O2/c1-10-19-12(15(16,17)18)9-13(20-10)21-4-6-22(7-5-21)14(23)11-3-2-8-24-11/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUNJMHGNKTFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, also known by its CAS number 2034412-44-5, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F3N7OC_{19}H_{18}F_{3}N_{7}O with a molecular weight of 417.4 g/mol. The structure includes a piperazine ring, a pyrimidine moiety, and a tetrahydrofuran group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H18F3N7O
Molecular Weight417.4 g/mol
CAS Number2034412-44-5

Research indicates that compounds containing piperazine and pyrimidine derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for drug design.

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth by targeting DNA synthesis or disrupting cell membrane integrity.
  • Anticancer Properties : The ability to induce apoptosis in cancer cells has been documented for related structures, potentially through the inhibition of key proteins involved in cell survival pathways.

Antimicrobial Activity

A study published in MDPI highlighted the synthesis of novel antimicrobial agents based on similar pyrimidine structures. These compounds demonstrated efficacy against multidrug-resistant strains of bacteria and fungi, suggesting that the target compound may also possess similar properties .

Anticancer Activity

In another investigation, the compound's structural analogs were assessed for their ability to induce ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The electrophilic nature of the compound allows it to interact with thiol-containing proteins such as GPX4, leading to increased oxidative stress in cancer cells .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis/ferroptosis
AntifungalActivity against Candida albicans

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its trifluoromethyl-pyrimidine core and tetrahydrofuran-based methanone. Below is a comparison with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound: (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone C₁₆H₁₉F₃N₅O₂ 394.35 -CF₃, -CH₃ (pyrimidine); tetrahydrofuran Hypothesized kinase inhibition (inferred)
Compound 6N: 3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one C₂₁H₂₁N₃O₇ 427.41 -NO₂, phenyl (pyrimidine); ribofuranose Antifungal, antioxidant, anticancer
{4-[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}[2-(trifluoromethyl)phenyl]methanone C₂₀H₂₀F₃N₇O 455.42 -CF₃ (phenyl); pyrazole (pyrimidine) Not explicitly reported (structural analog)

Key Comparative Insights

Pyrimidine Substitutions: The trifluoromethyl group (-CF₃) in the target compound enhances electron-withdrawing effects and lipophilicity compared to the nitro group (-NO₂) in Compound 6N and the pyrazole in the analog from . This likely improves metabolic stability and target binding . The methyl group (-CH₃) at position 2 of the pyrimidine is conserved across analogs, suggesting its role in maintaining aromaticity and steric compatibility .

Heterocyclic Linkers: The tetrahydrofuran-2-yl methanone in the target compound offers moderate polarity, balancing solubility and membrane permeability.

Biological Activity: Compound 6N demonstrates antifungal and anticancer activity, attributed to its nitro-phenyl group’s electrophilic reactivity. The target compound’s -CF₃ group may confer similar bioactivity with reduced toxicity due to greater stability .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 6N Analog
LogP (lipophilicity) ~2.1 (estimated) 1.8 ~2.5
Water Solubility Moderate High Low
Metabolic Stability High (due to -CF₃) Moderate High

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The trifluoromethyl group’s electronegativity and steric bulk may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib .
  • Thermodynamic Stability : The tetrahydrofuran moiety’s rigid structure likely reduces conformational entropy, improving target affinity compared to flexible alkyl chains .
  • Synthetic Feasibility : The compound’s synthesis would require multi-step coupling of pyrimidine, piperazine, and tetrahydrofuran precursors, similar to methods used for Compound 6N .

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